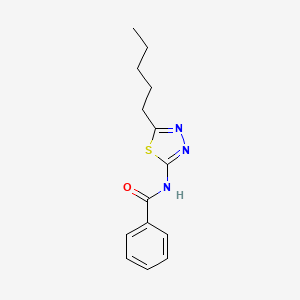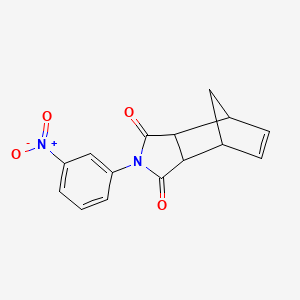![molecular formula C21H22N4O3S B15153902 [5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone](/img/structure/B15153902.png)
[5,5-dioxido-3-(piperidin-1-yl)[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6400(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione is a complex organic compound with a unique structure that includes a tricyclic core, a piperidine ring, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the piperidine ring, and attachment of the methylbenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with piperidine or benzoyl groups, such as:
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
- 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione
Uniqueness
The uniqueness of 4-(4-methylbenzoyl)-5-(piperidin-1-yl)-7-thia-3,4,6-triazatricyclo[6.4.0.0(2),?]dodeca-1(8),2,9,11-tetraene-7,7-dione lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(5,5-dioxo-3-piperidin-1-yl-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H22N4O3S/c1-15-9-11-16(12-10-15)20(26)24-21(23-13-5-2-6-14-23)25-19(22-24)17-7-3-4-8-18(17)29(25,27)28/h3-4,7-12,21H,2,5-6,13-14H2,1H3 |
InChI Key |
GFEDYLVQILWZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(N3C(=N2)C4=CC=CC=C4S3(=O)=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-nitrophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15153821.png)
![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153834.png)
![3-oxo-N-(2-phenylethyl)-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153844.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B15153857.png)


![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153880.png)
![2-(2,4-dimethylphenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B15153886.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B15153889.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)
![4-[(Pyridin-4-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B15153920.png)

![1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)benzamide](/img/structure/B15153928.png)
